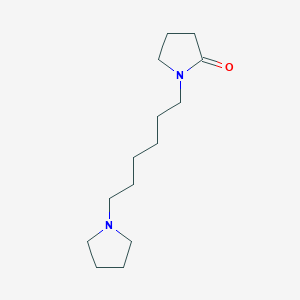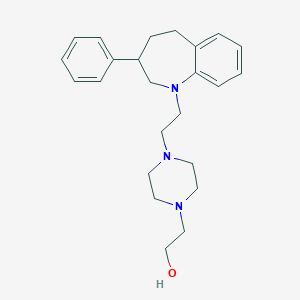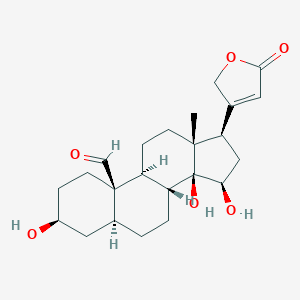![molecular formula C22H23N2O2.I<br>C22H23IN2O2 B079919 3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide CAS No. 14934-37-3](/img/structure/B79919.png)
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C21H21IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and methyl substituents. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide typically involves the condensation of 3-ethyl-2-benzoxazolinone with an appropriate aldehyde or ketone under acidic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Chloride, bromide
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.
Reduction Products: Alcohols or amines are common reduction products.
Substitution Products: Halogenated derivatives such as chlorides or bromides.
Applications De Recherche Scientifique
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent dye.
Biology: Used in cell imaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a component in certain types of sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to cellular components, leading to fluorescence, which is useful in imaging applications. The pathways involved often include:
Fluorescence Pathways: Interaction with cellular structures leading to emission of light upon excitation.
Binding to Biomolecules: Interaction with proteins or nucleic acids, which can be used for diagnostic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide
- Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide
Uniqueness
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a fluorescent dye and its reactivity in various chemical reactions make it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
14934-37-3 |
|---|---|
Formule moléculaire |
C22H23N2O2.I C22H23IN2O2 |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SGSAYBUVQALYJE-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
SMILES isomérique |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-] |
SMILES canonique |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)




